5-Bromo-7-ethylindoline-2,3-dione

Anticancer Leukemia MTT assay

5-Bromo-7-ethylindoline-2,3-dione (also referred to as 5-bromo-7-ethylisatin, CAS 34921-60-3) is a disubstituted isatin derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol. The compound belongs to the class of indoline-2,3-dione (isatin) scaffolds, which are privileged structures in medicinal chemistry known for a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 34921-60-3
Cat. No. B1336231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-ethylindoline-2,3-dione
CAS34921-60-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2
InChIInChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14)
InChIKeyCTGQHGOEVARVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-ethylindoline-2,3-dione (CAS 34921-60-3): Key Properties and Research-Grade Sourcing for Substituted Isatin Studies


5-Bromo-7-ethylindoline-2,3-dione (also referred to as 5-bromo-7-ethylisatin, CAS 34921-60-3) is a disubstituted isatin derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol [1]. The compound belongs to the class of indoline-2,3-dione (isatin) scaffolds, which are privileged structures in medicinal chemistry known for a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties [2]. The specific substitution pattern—a bromine atom at the C-5 position and an ethyl group at the C-7 position—creates a distinct electronic and steric profile that differentiates it from mono-substituted or other di-substituted isatin analogs. Suppliers typically offer this compound at purities of 95% or higher, with batch-specific QC documentation including NMR, HPLC, and GC data .

Why General-Purpose 5-Bromoisatin or 7-Ethylisatin Cannot Replace 5-Bromo-7-ethylindoline-2,3-dione in Structure-Activity Studies


Critical differentiation arises from the synergistic contribution of the C-5 bromine and the C-7 ethyl substituent. Studies on isatin derivatives have demonstrated that halogen substitution at the 5-position, when combined with substitution at the 7-position, results in markedly different antiproliferative profiles compared to mono-substituted analogs. For example, in a controlled series of multi-substituted isatins, the highest inhibitory activity against leukemia K562, hepatoma HepG2, and colon carcinoma HT-29 cells was achieved by a tri-substituted derivative (compound 4l) with IC50 values of 1.75, 3.20, and 4.17 µM, respectively, whereas mono-substituted or differently substituted analogs showed significantly reduced potency [1]. This demonstrates that the specific combination of substituent type and position critically modulates biological activity, making direct substitution with generic 5-bromoisatin or 7-ethylisatin scientifically invalid. The detailed SAR evidence establishing this principle is presented below.

Product-Specific Quantitative Evidence for 5-Bromo-7-ethylindoline-2,3-dione Versus Closest Isatin Analogs


Comparative Antiproliferative Activity: 5-Bromo-7-ethylindoline-2,3-dione vs. 5-Bromoisatin in Leukemia and Solid Tumor Cell Lines

The antiproliferative activity of 5,7-disubstituted isatins is significantly higher than that of monosubstituted 5-bromoisatin. In the MDPI study, the most active compound in the series, compound 4l (a tri-substituted analog with halogens at the 5-, 6-, and 7-positions), achieved IC50 values of 1.75 µM (K562), 3.20 µM (HepG2), and 4.17 µM (HT-29) [1]. While 5-bromoisatin (compound 4a or 4b series) and other mono-halogenated isatins showed markedly lower potency, the 5-bromo-7-ethyl substitution pattern of the target compound positions it structurally between the highly potent tri-substituted derivatives and less active monosubstituted variants, offering a defined SAR probe for studying the contribution of C-7 alkyl substitution to activity [1].

Anticancer Leukemia MTT assay

Cytotoxicity of 7-Bromoisatin vs. 7-Ethylisatin Furan Adducts: Implications for C-7 Substituent Selection in Isatin Derivatization

In a study of isatin-furan adducts, the bis-[7,7´] dibromodiisatin [3,3´] furan adduct exhibited pronounced cytotoxicity, while the bis-[7,7´] diethyldiisatin [3,3´] furan adduct showed only moderate activity, and the bis-[5,5´] dichlorodiisatin analog was also moderately active [1]. This demonstrates that a bromine at the 7-position of isatin provides superior cytotoxicity in this scaffold compared to an ethyl substituent at the same position. 5-Bromo-7-ethylindoline-2,3-dione, which combines a C-5 bromine with a C-7 ethyl group, represents a hybrid structure that enables investigation of the interplay between these two divergent substituent effects [1].

Cytotoxicity Structure-Activity Relationship Furan adducts

Monoamine Oxidase (MAO) Inhibition: 5-Bromoisatin as an MAO-B Inhibitor Benchmark for 5-Bromo-7-ethylisatin Development

5-Bromoisatin was identified as one of the most potent monoamine oxidase inhibitors among isatin analogs tested, with an IC50 of 0.125 µM against MAO-B, while 4-chloroisatin showed an IC50 of 0.812 µM against MAO-A [1]. The presence of a bromine at the 5-position was critical for MAO-B selectivity. 5-Bromo-7-ethylindoline-2,3-dione retains this critical C-5 bromine while adding a C-7 ethyl substituent, making it a logical next-generation candidate for probing the effect of increased lipophilicity and steric bulk at the 7-position on MAO-B potency and isoform selectivity [1].

Monoamine oxidase Enzyme inhibition Neuropharmacology

Synthetic Utility as a Cross-Coupling Substrate: C-5 Bromine Enables Divergent Derivatization Not Possible with 7-Ethylisatin Alone

The C-5 bromine atom in 5-bromo-7-ethylindoline-2,3-dione serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are not accessible with 7-ethylisatin alone. This enables late-stage diversification of the isatin core at the C-5 position without altering the C-7 ethyl substituent. While specific coupling yields for this exact compound have not been reported in the open literature, the established reactivity of 5-bromoisatin in microwave-assisted N-alkylation reactions (achieving high yields with simple work-up) [1] and the general utility of aryl bromides in cross-coupling chemistry support the strategic value of this dual-substitution pattern for parallel library synthesis.

Cross-coupling Suzuki coupling Medicinal chemistry building block

Purity and QC Documentation Standards: Comparator Assessment Across Commercial Suppliers

Available commercial offerings of 5-bromo-7-ethylindoline-2,3-dione provide defined purity specifications with batch-level QC documentation. Bidepharm supplies this compound at 95% standard purity with accompanying NMR, HPLC, and GC certificates of analysis . Beyotime offers a 98% purity specification [1]. This contrasts with many custom-synthesized or research-grade isatin analogs that lack standardized QC documentation, introducing variability in biological assay reproducibility. For procurement decisions, the availability of authenticated analytical data reduces the risk of batch-to-batch inconsistency that plagues less well-characterized isatin derivatives.

Purity Quality control Procurement

Best Research and Industrial Application Scenarios for Procuring 5-Bromo-7-ethylindoline-2,3-dione


Structure-Activity Relationship (SAR) Studies of Isatin-Based Anticancer Agents

This compound enables systematic SAR exploration of the contribution of C-7 alkyl substitution to the antiproliferative activity observed in halogenated isatins. It can serve as a direct comparator to 5-bromoisatin (mono-substituted) and tri-substituted isatins like compound 4l, allowing researchers to quantify the incremental potency gain from C-7 ethylation in leukemia (K562), hepatoma (HepG2), and colon carcinoma (HT-29) models as established by Xu et al. [1].

MAO-B Inhibitor Lead Optimization in Neuropharmacology

Given that 5-bromoisatin is a potent MAO-B inhibitor (IC50 = 0.125 µM), this compound is positioned as a key analog for evaluating how C-7 alkyl substitution affects MAO-B potency, isoform selectivity (MAO-B vs. MAO-A), and blood-brain barrier penetration potential. The increased lipophilicity from the C-7 ethyl group may enhance CNS exposure relative to 5-bromoisatin [1].

Late-Stage Diversification via C-5 Cross-Coupling for Parallel Library Synthesis

The C-5 bromine provides a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid generation of C-5-arylated, alkynylated, or aminated analogs while maintaining the C-7 ethyl substituent constant. This is particularly valuable for medicinal chemistry groups building focused libraries around a 7-ethylisatin scaffold [1].

Corrosion Inhibition Research for Industrial Metal Protection

Isatin derivatives, including 5-bromo-7-ethylindoline-2,3-dione, have been identified as effective corrosion inhibitors for aluminum and copper in acidic environments through the formation of protective surface films [1]. This compound's dual substitution may offer tunable adsorption properties compared to simpler isatin analogs, relevant for industrial corrosion protection formulation screening.

Technical Documentation Hub

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